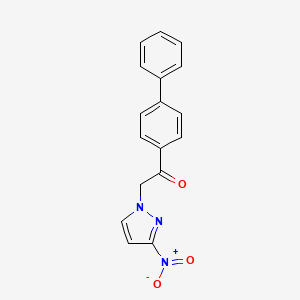![molecular formula C13H15F3N2O B6330479 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1240565-74-5](/img/structure/B6330479.png)
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is a chemical compound . It has a molecular weight of 258.24 . The IUPAC name for this compound is 1-[2-(trifluoromethyl)benzoyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.24 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential applications in a variety of scientific and medical fields. It has been studied as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. It has also been studied as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Additionally, this compound has been studied as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glucose metabolism.
作用机制
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), dihydroorotate dehydrogenase (DHODH), and glycogen synthase kinase-3 (GSK-3). Inhibition of these enzymes leads to a decrease in inflammation, pain, and glucose metabolism, respectively. This compound binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce glucose levels in the blood. Additionally, this compound has been shown to have neuroprotective effects, as well as to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is relatively non-toxic and has been shown to be effective at inhibiting a variety of enzymes. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a low solubility in water. Additionally, it has a relatively short half-life in biological systems, which can limit its usefulness in some experiments.
未来方向
The potential future directions for 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are numerous. It could be further studied as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be studied as an inhibitor of other biological processes, such as apoptosis and autophagy. Additionally, further research could be done to investigate its potential uses in the treatment of various diseases, such as cancer, diabetes, and inflammation. Finally, further research could be done to investigate its potential use in drug delivery systems.
合成方法
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is synthesized from the reaction of 2-methyl-1-benzoylpiperazine (MBP) and trifluoromethylbenzoyl chloride (TFMBC). The reaction is carried out in a solvent such as dichloromethane, and yields this compound as the desired product. The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the rate of reaction. The reaction is usually complete in less than one hour.
安全和危害
属性
IUPAC Name |
(2-methylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQOYIQRGZBDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)






![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)